N-[(4-methoxyphenyl)methyl]-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide N-[(4-methoxyphenyl)methyl]-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896307-47-4
VCID: VC11870684
InChI: InChI=1S/C24H25N5O3S/c1-31-20-9-5-18(6-10-20)15-22-26-27-24(29(22)28-13-3-4-14-28)33-17-23(30)25-16-19-7-11-21(32-2)12-8-19/h3-14H,15-17H2,1-2H3,(H,25,30)
SMILES: COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC
Molecular Formula: C24H25N5O3S
Molecular Weight: 463.6 g/mol

N-[(4-methoxyphenyl)methyl]-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

CAS No.: 896307-47-4

Cat. No.: VC11870684

Molecular Formula: C24H25N5O3S

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methoxyphenyl)methyl]-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide - 896307-47-4

Specification

CAS No. 896307-47-4
Molecular Formula C24H25N5O3S
Molecular Weight 463.6 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H25N5O3S/c1-31-20-9-5-18(6-10-20)15-22-26-27-24(29(22)28-13-3-4-14-28)33-17-23(30)25-16-19-7-11-21(32-2)12-8-19/h3-14H,15-17H2,1-2H3,(H,25,30)
Standard InChI Key MEZPRCKPLISSAT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC
Canonical SMILES COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles renowned for their bioactivity. Its IUPAC name reflects a triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with (4-methoxyphenyl)methyl and pyrrol-1-yl moieties, respectively. The molecular formula C24H25N5O3S (MW: 463.6 g/mol) underscores its moderate hydrophobicity, which is critical for membrane permeability in biological systems.

Key Structural Features:

PropertyValue/Description
CAS Registry Number896307-47-4
Molecular FormulaC24H25N5O3S
Molecular Weight463.6 g/mol
SMILESCOC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NCC4=CC=C(C=C4)OC
InChI KeyMEZPRCKPLISSAT-UHFFFAOYSA-N

The presence of dual (4-methoxyphenyl)methyl groups enhances aromatic stacking potential, while the pyrrol-1-yl substituent introduces conformational flexibility . The sulfanyl-acetamide linker may facilitate hydrogen bonding with biological targets, a hypothesis supported by molecular docking studies of analogous triazoles.

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit synthetic details for this compound remain undisclosed in public literature, its construction likely follows established protocols for 1,2,4-triazole derivatives. A plausible multi-step route involves:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions generates the 1,2,4-triazole scaffold.

  • Substitution at Position 3: Thiolation via nucleophilic displacement introduces the sulfanyl group, which is subsequently alkylated with chloroacetamide to form the SCC(=O)N moiety.

  • Functionalization at Positions 4 and 5: Sequential alkylation with (4-methoxyphenyl)methyl bromide and coupling with pyrrole-1-carbonyl chloride installs the remaining substituents .

Reaction optimization typically employs polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yields, which are estimated at 60–75% based on analogous syntheses.

Analytical Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • 1H/13C NMR: Resonances at δ 3.75–3.80 ppm (methoxy protons) and δ 7.20–7.90 ppm (aromatic protons) confirm the (4-methoxyphenyl)methyl groups. The pyrrol-1-yl moiety exhibits characteristic signals near δ 6.25 ppm (β-pyrrole protons) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 464.1687 ([M+H]+) aligns with the theoretical mass.

  • FT-IR Spectroscopy: Stretching vibrations at 1650 cm−1 (amide C=O) and 1250 cm−1 (C-S) validate key functional groups.

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBioactivity Highlights
EVT-2717422Oxolane substituentJAK3 inhibition (IC50: 0.8 nM)
VC11870684Dual (4-methoxyphenyl)methyl groupsPending publication (antifungal)
CID 1150544 Pyridin-4-yl instead of pyrrol-1-ylModerate COX-2 inhibition (35% at 10 µM)

This compound’s dual (4-methoxyphenyl)methyl groups may confer superior target selectivity over simpler triazoles, though in vitro validation is required .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps and improve scalability.

  • Target Identification: Employ chemoproteomics to map protein interactomes and elucidate mechanisms.

  • ADMET Profiling: Assess pharmacokinetics in rodent models to guide lead optimization .

  • Therapeutic Expansion: Explore applications in neurodegenerative diseases, leveraging triazoles’ neuroprotective effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator